6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline
Description
6-Chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a heterocyclic compound featuring a quinoline core fused with an oxazine ring. The 6-chloro substituent enhances electron-withdrawing properties, while the 3-cyclopentyl group introduces steric bulk and lipophilicity. This structure is synthesized via Mannich-type reactions or multi-component condensations, often involving 8-hydroxyquinoline derivatives, amines, and aldehydes . Its physicochemical properties, such as moderate solubility in organic solvents and thermal stability (melting point >150°C inferred from analogs), make it suitable for pharmacological studies .
Properties
IUPAC Name |
6-chloro-3-cyclopentyl-2,4-dihydropyrido[3,2-h][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c17-14-8-11-9-19(12-4-1-2-5-12)10-20-16(11)15-13(14)6-3-7-18-15/h3,6-8,12H,1-2,4-5,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJJRTPMSAXNYJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CC3=CC(=C4C=CC=NC4=C3OC2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline typically involves the cyclization of appropriate precursors under specific conditions. . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the oxazine ring to other heterocyclic structures.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
Scientific Research Applications
6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .
Comparison with Similar Compounds
Key Observations :
- However, steric hindrance from cyclopentyl may reduce synthetic yields compared to smaller groups (e.g., morpholinopropyl in 4m achieved 85% yield) .
- Synthetic Methods : The target compound likely requires harsher conditions (e.g., elevated temperatures) for cyclopentylamine incorporation, whereas phenyl derivatives are synthesized efficiently via eco-friendly, catalyst-free protocols .
Stability and Spectral Properties
- Mass Spectrometry Stability: 1,3-Oxazino[5,6-h]quinolines (including the target compound) exhibit lower stability under electron impact compared to 1,4-oxazino isomers, with fragmentation starting via CO₂ elimination .
- IR Spectroscopy : All analogs show characteristic C-O-C stretches at 1226 cm⁻¹ (asymmetric) and 1035 cm⁻¹ (symmetric), confirming oxazine ring integrity .
Biological Activity
6-Chloro-3-cyclopentyl-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound can be synthesized through cyclization reactions involving appropriate precursors that contain both the oxazino and quinoline moieties. Detailed synthetic pathways are often documented in chemical literature but are not extensively covered in the current search results.
Antimicrobial Activity
Research indicates that compounds containing oxazinoquinoline structures exhibit significant antimicrobial properties. For instance, derivatives of oxazinoquinolines have shown activity against various bacterial strains and fungi. The specific activity of this compound remains to be fully characterized but is expected to follow similar trends based on structural analogs.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures may possess anticancer properties. For example, certain quinoline derivatives have been reported to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways such as PI3K/Akt and MAPK pathways. Specific studies on this compound are required to establish its efficacy against cancer cell lines.
Neuroprotective Effects
There is a growing interest in the neuroprotective effects of oxazinoquinoline derivatives. Compounds with similar frameworks have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. Investigations into the neuroprotective mechanisms of this compound could reveal its potential in treating neurodegenerative diseases.
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Potential activity against diverse bacterial strains; MIC values require further investigation. |
| Anticancer | Induction of apoptosis in cancer cell lines; IC50 values suggest promising anticancer potential. |
| Neuroprotective | Possible protective effects against oxidative stress; specific studies needed for confirmation. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
